molecular formula C21H28N2O4S B2661950 4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide CAS No. 954080-99-0

4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

Cat. No.: B2661950
CAS No.: 954080-99-0
M. Wt: 404.53
InChI Key: AAGXNTKPYKSNDU-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a methoxy group, a phenylmorpholino moiety, and a butyl chain attached to the benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves the following steps:

    Formation of the phenylmorpholino moiety: This can be achieved by reacting 2-phenylmorpholine with an appropriate alkylating agent under basic conditions.

    Attachment of the butyl chain: The phenylmorpholino intermediate is then reacted with a butylating agent to introduce the butyl chain.

    Sulfonamide formation: Finally, the methoxybenzenesulfonyl chloride is reacted with the phenylmorpholino-butyl intermediate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Formation of 4-formyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide.

    Reduction: Formation of this compound amine.

    Substitution: Formation of 4-substituted-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide derivatives.

Scientific Research Applications

4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfonamides.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylmorpholino moiety may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-(4-morpholinyl)phenyl)benzenesulfonamide
  • 4-methoxy-N-(4-(2-phenylethynyl)butyl)benzenesulfonamide
  • 4-methoxy-N-(4-(2-phenylpiperidinyl)butyl)benzenesulfonamide

Uniqueness

4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is unique due to the presence of the phenylmorpholino moiety, which may confer distinct biological and chemical properties compared to other similar compounds. This uniqueness can be leveraged in designing molecules with specific desired activities.

Properties

IUPAC Name

4-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-26-19-9-11-20(12-10-19)28(24,25)22-13-5-6-14-23-15-16-27-21(17-23)18-7-3-2-4-8-18/h2-4,7-12,21-22H,5-6,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGXNTKPYKSNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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